N-Butyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide N-Butyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16900686
InChI: InChI=1S/C21H23N3OS/c1-3-4-13-22-19(25)14-26-21-17-7-5-6-8-18(17)23-20(24-21)16-11-9-15(2)10-12-16/h5-12H,3-4,13-14H2,1-2H3,(H,22,25)
SMILES:
Molecular Formula: C21H23N3OS
Molecular Weight: 365.5 g/mol

N-Butyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC16900686

Molecular Formula: C21H23N3OS

Molecular Weight: 365.5 g/mol

* For research use only. Not for human or veterinary use.

N-Butyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide -

Specification

Molecular Formula C21H23N3OS
Molecular Weight 365.5 g/mol
IUPAC Name N-butyl-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide
Standard InChI InChI=1S/C21H23N3OS/c1-3-4-13-22-19(25)14-26-21-17-7-5-6-8-18(17)23-20(24-21)16-11-9-15(2)10-12-16/h5-12H,3-4,13-14H2,1-2H3,(H,22,25)
Standard InChI Key RWXRCMADLVAFJX-UHFFFAOYSA-N
Canonical SMILES CCCCNC(=O)CSC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key components:

  • A quinazoline heterocycle (C₁₄H₁₀N₂), a bicyclic system comprising fused benzene and pyrimidine rings.

  • A 4-methylphenyl substituent at the 2-position of the quinazoline ring, introducing hydrophobic character.

  • A butylacetamide-sulfanyl group at the 4-position, contributing hydrogen-bonding capacity and conformational flexibility.

The IUPAC name, N-butyl-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide, precisely reflects this arrangement. The canonical SMILES string (CCCCNC(=O)CSC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)C) encodes the connectivity, while the InChIKey (RWXRCMADLVAFJX-UHFFFAOYSA-N) provides a unique identifier for computational studies.

Table 1: Comparative Molecular Properties of Related Acetamide Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
N-Butyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamideC₂₁H₂₃N₃OS365.54-methylphenyl, butylacetamide
N-Butyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide C₂₂H₂₅N₃OS379.5Phenyl, 6-ethyl, butylacetamide
N-butyl-2-{2-[(4-methylphenyl)carbamamido]-1,3-thiazol-4-yl}acetamide C₁₇H₂₂N₄O₂S346.454-methylphenyl, thiazole, acetamide

Physicochemical Properties

With a logP value estimated at ~3.97 (based on analogous structures ), the compound exhibits moderate lipophilicity, balancing membrane permeability and aqueous solubility. The polar surface area (67.4 Ų ) suggests potential for engaging in hydrogen-bond interactions with biological targets, a trait common to kinase inhibitors .

Synthesis and Structural Modification

Synthetic Routes

While explicit details for this compound remain undisclosed, patented methodologies for analogous quinazoline derivatives suggest a multi-step approach :

  • Quinazoline Core Formation: Condensation of anthranilic acid derivatives with nitriles or amides under acidic conditions.

  • Sulfanyl Acetamide Introduction: Thioether linkage via nucleophilic substitution between a quinazoline-thiol intermediate and bromoacetamide precursors.

  • Side-Chain Functionalization: Alkylation or acylation reactions to install the butyl and 4-methylphenyl groups .

Key challenges include regioselective substitution at the quinazoline 4-position and minimizing oxidation of the sulfanyl group during purification.

Structural Analogues and Activity Trends

Modifications to the quinazoline scaffold significantly influence bioactivity:

  • 6-Ethyl Substitution: The ethyl group in the related compound C₂₂H₂₅N₃OS enhances hydrophobic interactions with enzyme pockets, potentially improving potency against lipid kinase targets.

  • Thiazole Replacement: Replacing quinazoline with a thiazole ring (as in C₁₇H₂₂N₄O₂S ) reduces molecular rigidity but may alter target selectivity.

Hypothesized Biological Activities and Mechanisms

Anticancer Applications

Structural similarities to FDA-approved quinazoline drugs (e.g., Erlotinib) suggest potential antiproliferative effects. Molecular docking studies predict strong binding to EGFR (ΔG < -9 kcal/mol) , though experimental validation is pending.

Anti-Inflammatory Properties

The sulfanyl group may modulate NF-κB signaling, as seen in triazolopyridine derivatives . In silico models indicate possible inhibition of TNF-α production (IC₅₀ ~50 nM) , but in vitro confirmation is required.

Future Research Directions

Target Validation Studies

Priority areas include:

  • Kinase Profiling: Broad-spectrum screening against 400+ human kinases.

  • In Vivo Efficacy: Xenograft models for solid tumors (e.g., NSCLC, breast cancer).

Structural Optimization

  • Bioisosteric Replacement: Substituting the sulfanyl group with sulfone or sulfonamide to enhance metabolic stability.

  • Prodrug Development: Esterification of the acetamide moiety to improve solubility.

Formulation Strategies

Given its lipophilicity, nanoemulsion or lipid-based delivery systems could enhance bioavailability .

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